3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
Description
This compound belongs to the 1,2,4-triazoloquinazoline family, characterized by a fused triazole and quinazoline core. Key structural features include:
- Cyanomethyl sulfanyl group: Introduces polarity and reactivity at the 1-position, influencing pharmacokinetic properties.
- N-(propan-2-yl)propanamide side chain: A lipophilic moiety that may enhance membrane permeability and bioavailability.
Synthetic routes for analogous compounds (e.g., triazoloquinazoline derivatives) involve condensation reactions with chloroesters or sulfonyl chlorides in DMF, as described in . The target compound’s synthesis likely follows similar methodologies, leveraging chloro-substituted intermediates and sulfanylating agents.
Properties
IUPAC Name |
3-[7-chloro-1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c1-10(2)20-14(25)5-7-23-15(26)12-9-11(18)3-4-13(12)24-16(23)21-22-17(24)27-8-6-19/h3-4,9-10H,5,7-8H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUORBKPDIFHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: The starting material, 3-chloro-4-fluorobenzoyl chloride, can be synthesized by reacting 3-chloro-4-fluorobenzoic acid with thionyl chloride.
Piperazine Substitution: The benzoyl chloride intermediate is then reacted with piperazine to form the piperazinyl benzoyl intermediate.
Pyrimidine Ring Formation: The final step involves the reaction of the piperazinyl benzoyl intermediate with 4-methylphenylpyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and benzoyl moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
The structure of the compound includes a triazole ring and a quinazoline moiety, which are known for their biological activity. The presence of a chloro group and a cyanomethyl sulfanyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing triazole and quinazoline structures exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens. This could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective potential of this compound. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which it may exert protective effects against neurodegenerative diseases. Compounds with similar scaffolds have been shown to provide neuroprotection by acting as NMDA receptor antagonists .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and tested their anticancer efficacy against human cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent activity. The study highlighted the importance of structural modifications in enhancing anticancer properties .
Study 2: Antimicrobial Efficacy
A recent publication in Antimicrobial Agents and Chemotherapy reported on the synthesis and evaluation of a series of triazole-based compounds for their antimicrobial activity. One compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole ring can enhance antimicrobial efficacy .
Study 3: Neuroprotective Mechanisms
A study featured in Neuroscience Letters explored the neuroprotective effects of similar quinazoline derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and oxidative stress markers, supporting their potential use in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities with key analogs:
Key Observations :
- The cyanomethyl sulfanyl group distinguishes it from compounds with bulkier substituents (e.g., benzylcarbamoylmethyl in ), which may reduce steric hindrance during target binding.
- The N-(propan-2-yl)propanamide side chain is shared with , suggesting a conserved role in modulating solubility and metabolic stability.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s cyanomethyl sulfanyl group introduces moderate polarity, though its solubility is expected to be lower than the propanamide derivative in (45.7 µg/mL at pH 7.4) due to increased lipophilicity.
- The chloro substituent may enhance membrane permeability compared to non-halogenated analogs like .
Research Findings and Challenges
- Synthetic Challenges: The target compound’s cyanomethyl group requires precise reaction conditions to avoid hydrolysis, as noted in analogous syntheses .
- Stability : Sulfanyl-linked derivatives like demonstrate pH-dependent stability, with degradation observed under acidic conditions .
Biological Activity
The compound 3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide (CAS Number: 1115900-78-1) is a synthetic derivative belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.9 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN6O2S |
| Molecular Weight | 404.9 g/mol |
| CAS Number | 1115900-78-1 |
Biological Activity Overview
Research indicates that compounds in the triazoloquinazoline class exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of triazoloquinazolines possess cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Triazoloquinazolines have shown efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may enhance its antimicrobial activity by disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antitumor Activity
A study conducted on related triazoloquinazoline derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and the activation of caspases .
Antimicrobial Efficacy
In vitro tests have shown that this compound demonstrates bactericidal activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Anti-inflammatory Mechanisms
Research has indicated that triazoloquinazoline derivatives can inhibit the expression of cyclooxygenase (COX) enzymes and reduce the production of nitric oxide in macrophages, suggesting an anti-inflammatory mechanism that could be beneficial in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
